4-Bromo A23187

Description

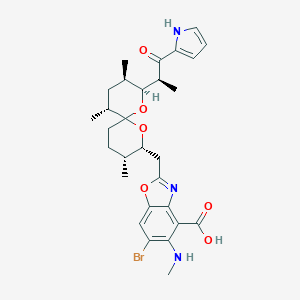

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQFZZGVTWFCF-FHYGWRBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76455-48-6, 76455-82-8 | |

| Record name | 4-Bromo-calcium Ionophore A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 4-Bromo A23187: An In-depth Technical Guide on its Function as a Calcium Ionophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo A23187, a brominated derivative of the carboxylic acid ionophore A23187 (Calcimycin), serves as a critical tool in cellular biology and pharmacology for manipulating intracellular calcium concentrations.[1] Unlike its parent compound, this compound is non-fluorescent, making it an ideal choice for experiments employing fluorescent probes to measure ion dynamics.[1] While it is widely utilized as a calcium ionophore, its mechanism of action reveals a nuanced and complex profile of ion selectivity and transport kinetics that distinguishes it from A23187. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its action and related cellular pathways.

Core Mechanism of Action

This compound functions as a mobile ion carrier, facilitating the transport of divalent cations across biological membranes, which are typically impermeable to these ions. The fundamental mechanism involves the formation of a lipid-soluble complex with the target ion, enabling its passage through the lipid bilayer.

The process begins with the deprotonated this compound molecule chelating a divalent cation from the aqueous environment on one side of the membrane. This complex then diffuses across the membrane down the electrochemical gradient of the ion. On the opposite side of the membrane, the ion is released, and the ionophore becomes protonated, ready to return to the initial side to repeat the cycle.

A key structural feature influencing its function is the bromination at the 4-position of the benzoxazole ring. This modification significantly alters the ionophore's transport properties. The bromination destabilizes the 2:1 ionophore-to-ion complexes.[2] While calcium transport is primarily mediated by this 2:1 stoichiometry for both A23187 and this compound, the instability of this complex in the bromo-derivative leads to a drastically reduced in vitro calcium transport rate—more than ten times lower than that of A23187.[2][3]

Conversely, this structural change enhances its affinity and transport capabilities for other divalent cations. Notably, this compound has been identified as a potent copper ionophore and exhibits high selectivity for zinc (Zn²⁺) and manganese (Mn²⁺) over calcium (Ca²⁺).[2][3] This unique selectivity profile makes this compound a valuable tool for studying the roles of these other cations in cellular processes, with minimal interference from calcium-dependent pathways.[3]

Quantitative Data: A Comparative Analysis

The following tables summarize the available quantitative data comparing the ionophoric properties of this compound and its parent compound, A23187.

| Parameter | This compound | A23187 (Calcimycin) | Reference |

| Binding Affinity | ~4-fold greater for Ca²⁺ and Mg²⁺ | Baseline | [4] |

| Ca²⁺ Transport Rate | >10-fold lower in vitro | Baseline | [2] |

| Ca²⁺ Transport Stoichiometry | Primarily 2:1 (Ionophore:Ion) | Primarily 2:1 (Ionophore:Ion) | [3] |

| Zn²⁺/Mn²⁺ Transport Stoichiometry | Partially 1:1 (Ionophore:Ion) | Primarily 2:1 (Ionophore:Ion) | [3] |

| Ion | This compound | A23187 (Calcimycin) | Reference |

| Ca²⁺ vs. Mg²⁺ | ~10-fold greater selectivity for Ca²⁺ at low concentrations | Baseline | [4] |

| Zn²⁺ and Mn²⁺ vs. Ca²⁺ | Highly selective for Zn²⁺ and Mn²⁺ | Lower selectivity | [3] |

| General Divalent Cations | Not fully characterized | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ | [3] |

| Copper (Cu²⁺) | Potent ionophore | Not a primary target | [2] |

Signaling Pathways and Experimental Workflows

The primary consequence of this compound action is an increase in intracellular calcium concentration, which acts as a second messenger to trigger a multitude of downstream signaling pathways.

Caption: this compound-induced Ca²⁺ influx and downstream signaling.

The following diagram illustrates a typical experimental workflow for assessing the ionophoric activity of this compound.

Caption: Workflow for measuring intracellular Ca²⁺ changes.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells following the application of this compound.

Materials:

-

Cultured cells (e.g., HeLa, HEK293) on glass coverslips

-

Fura-2 AM (cell permeant)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~505 nm)

Methodology:

-

Cell Preparation: Culture cells on coverslips to 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

-

Wash cells once with HBS.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber with HBS.

-

Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 505 nm.

-

Add this compound to the chamber to the desired final concentration.

-

Continuously record the fluorescence ratio to monitor the change in [Ca²⁺]i.

-

-

Calibration (Optional but Recommended):

-

To convert fluorescence ratios to absolute [Ca²⁺]i, perform a calibration at the end of the experiment.

-

Determine the minimum ratio (Rmin) by adding a Ca²⁺-free HBS containing EGTA.

-

Determine the maximum ratio (Rmax) by adding a high concentration of a calcium ionophore (like ionomycin) in the presence of saturating extracellular Ca²⁺ to lyse the cells and saturate the dye.

-

Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

-

Protocol 2: Liposome-Based Ion Transport Assay (Calcein Quenching)

This in vitro assay measures the ability of this compound to transport divalent cations into liposomes by monitoring the quenching of an entrapped fluorescent dye.

Materials:

-

Lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Calcein

-

Buffer solution (e.g., HEPES buffer)

-

This compound stock solution (in DMSO)

-

Solutions of divalent cations (e.g., CaCl₂, CuCl₂, ZnCl₂)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Methodology:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50-100 mM) using standard methods like extrusion.

-

Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column equilibrated with the assay buffer.

-

-

Transport Assay:

-

Dilute the calcein-loaded liposomes in a cuvette containing the assay buffer to a final lipid concentration that gives a stable fluorescence signal.

-

Add the this compound stock solution to the cuvette to the desired final concentration and allow it to incorporate into the liposome membranes for a few minutes.

-

Record the baseline fluorescence.

-

Initiate ion transport by adding a small volume of the divalent cation solution to the cuvette.

-

Continuously record the fluorescence intensity over time. The influx of quenching cations (like Cu²⁺ or Co²⁺) will cause a decrease in calcein fluorescence.

-

-

Data Analysis:

-

The initial rate of fluorescence quenching is proportional to the initial rate of ion transport.

-

Normalize the fluorescence data and calculate the initial transport rate.

-

Compare the rates obtained with different cations to determine the ion selectivity of this compound.

-

Conclusion

This compound is a multifaceted ionophore with a distinct mechanism of action compared to its parent compound, A23187. Its non-fluorescent nature and unique ion selectivity profile, particularly its high efficacy for copper, zinc, and manganese transport over calcium, make it an invaluable tool for researchers. Understanding its specific transport kinetics and stoichiometries is crucial for the accurate design and interpretation of experiments aimed at elucidating the roles of these divalent cations in complex biological systems. The provided protocols offer a standardized approach to characterizing its activity, ensuring reproducible and reliable data for advancing research and drug development.

References

- 1. Lack of effect of the Ca2+ ionophore A23187 on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

A Tale of Two Ionophores: A Technical Guide to A23187 and 4-Bromo A23187

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and pharmacological research, ionophores are indispensable tools for manipulating intracellular ion concentrations and dissecting a myriad of physiological processes. Among these, A23187, also known as Calcimycin, has long been a staple for elevating intracellular calcium levels. Its brominated analog, 4-Bromo A23187, offers a nuanced alternative with distinct selectivity profiles. This in-depth technical guide provides a comprehensive comparison of these two ionophores, detailing their mechanisms, quantitative differences, and the experimental methodologies used to characterize them.

Core Concepts: An Introduction to A23187 and this compound

A23187 is a carboxylic acid antibiotic produced by the bacterium Streptomyces chartreusensis.[1] It functions as a mobile ion-carrier, forming a stable 2:1 complex with divalent cations, thereby facilitating their transport across biological membranes.[2] This property has made it a widely used tool to artificially increase intracellular calcium concentrations, triggering a cascade of downstream cellular events.[3]

This compound is a synthetic, brominated derivative of A23187.[4] The addition of a bromine atom to the benzoxazole ring of the A23187 molecule alters its ion-binding and transport properties, leading to a different selectivity profile for divalent cations.[1] This modification has significant implications for its experimental applications, offering a more selective tool for certain research questions.

At a Glance: Comparative Properties

The fundamental difference between A23187 and this compound lies in their ion selectivity and transport efficiency. While both are effective ionophores, their preferences for different divalent cations vary significantly.

| Property | A23187 (Calcimycin) | This compound |

| Chemical Formula | C₂₉H₃₇N₃O₆ | C₂₉H₃₆BrN₃O₆ |

| Molecular Weight | 523.62 g/mol | 602.52 g/mol |

| Primary Function | Divalent cation ionophore, primarily used to increase intracellular Ca²⁺. | Divalent cation ionophore with altered selectivity, showing enhanced preference for certain ions over others. |

| Ion Selectivity | Transports a range of divalent cations. A typical transport selectivity sequence is Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺.[5] | Exhibits enhanced selectivity for Ca²⁺ over Mg²⁺ compared to A23187.[1] It is also a potent transporter of Cu²⁺.[6] |

| Binding Affinity | Forms stable complexes with divalent cations. | Has an approximately 4-fold greater affinity for both Ca²⁺ and Mg²⁺ compared to A23187.[1] |

| Transport Mechanism | Primarily forms a 2:1 ionophore-cation complex for transport. | Can form both 1:1 and 2:1 complexes, with the 1:1 complex being more significant for ions like Zn²⁺ and Mn²⁺.[5] |

| Common Applications | Inducing apoptosis, activating signaling pathways, studying calcium-dependent processes.[3] | Investigating cellular regulation by specific divalent cations with reduced interference from Ca²⁺ fluctuations.[5] |

| Fluorescence | Fluorescent, which can interfere with certain fluorescence-based assays. | Non-fluorescent, making it suitable for use with fluorescent probes for ion concentration measurements.[4] |

Delving Deeper: Ion Selectivity and Biological Implications

The seemingly minor structural modification in this compound leads to profound differences in its biological activity, primarily through its altered ion selectivity.

A23187: As a potent and somewhat promiscuous divalent cation ionophore, A23187 has been instrumental in elucidating the roles of calcium in a vast array of cellular processes, including:

-

Signal Transduction: By increasing intracellular Ca²⁺, A23187 activates calmodulin and other calcium-dependent enzymes, leading to the activation of downstream signaling cascades.

-

Apoptosis: A23187 can induce apoptosis in various cell types, often through mechanisms involving mitochondrial dysfunction.

-

Gene Expression: The influx of Ca²⁺ initiated by A23187 can lead to changes in gene expression, for example, by inducing the expression of IL-2 receptors in T-cells.

This compound: The bromination of A23187 confers a more refined selectivity profile. Key distinctions include:

-

Enhanced Ca²⁺ vs. Mg²⁺ Selectivity: this compound exhibits an approximately 10-fold greater transport selectivity for Ca²⁺ over Mg²⁺ compared to its parent compound.[1] This is particularly useful in experimental systems where distinguishing the effects of these two crucial divalent cations is necessary.

-

Potent Copper Ionophore: Research has shown that this compound is a highly effective transporter of copper ions (Cu²⁺), a property not as pronounced in A23187.[6] This opens up avenues for investigating the roles of intracellular copper in processes like oxidative stress and enzyme function.

-

Reduced Ca²⁺ Transport Activity: Compared to A23187, this compound is a less active ionophore for Ca²⁺.[5] This can be advantageous when aiming for a more subtle and controlled increase in intracellular calcium or when the primary goal is to study the effects of other divalent cations with minimal disruption to calcium homeostasis.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the functional consequences of ionophore-induced ion influx, we can visualize the affected signaling pathways and the workflows of key experiments.

References

- 1. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium ionophore A23187 as a regulator of gene expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic action of calcium ionophore A23187 and protein kinase C activator bryostatin 1 on human B cell activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of genes involved in Ca2+ ionophore A23187-mediated apoptosis and demonstration of a high susceptibility for transcriptional repression of cell cycle genes in B lymphoblasts from a patient with Scott syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of ionophore A23187 at the cellular level. Separation of effects at the plasma and mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of 4-Bromo A23187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of 4-Bromo A23187, a non-fluorescent derivative of the calcium ionophore A23187. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in utilizing this compound for studies involving calcium signaling and ion transport.

Introduction

This compound, also known as 4-Bromocalcimycin, is a halogenated analog of the naturally occurring calcium ionophore A23187. The parent compound, A23187, is widely used to increase intracellular calcium concentrations and study calcium-dependent signaling pathways.[1] However, its intrinsic fluorescence can interfere with assays employing fluorescent probes. The introduction of a bromine atom at the 4-position of the benzoxazole ring renders the molecule non-fluorescent, making it a suitable tool for such applications. This compound retains the ionophoretic properties of its parent compound, facilitating the transport of divalent cations, particularly calcium, across biological membranes.

Synthesis of this compound

The synthesis of this compound is achieved through the selective electrophilic bromination of the A23187 parent molecule. The key to this synthesis is the controlled addition of a bromine source to the electron-rich benzoxazole ring system of A23187.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles and information from available literature.[2]

Materials:

-

A23187 (calcimycin)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve A23187 in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). Stir the solution at room temperature until the A23187 is completely dissolved.

-

Bromination: To the stirred solution, add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise over a period of 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Upon completion of the reaction (as indicated by TLC), the reaction mixture is typically washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Work-up: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly employed to separate the desired product from unreacted starting material and any by-products.

-

Product Isolation: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield this compound as a solid.

Purity and Characterization

Ensuring the purity of this compound is critical for its use in biological and pharmacological studies. Commercially available this compound typically has a purity of ≥90% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[3]

Purity Data

| Parameter | Specification | Analytical Method |

| Purity | ≥90% to ≥98% | HPLC |

| Appearance | Yellow solid | Visual Inspection |

| Solubility | Soluble in DMSO | Experimental |

Analytical Methods

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

Representative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 305 nm[4]

-

Injection Volume: 10 µL

-

Temperature: Ambient

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra are expected to be consistent with the structure of A23187, with characteristic shifts in the signals corresponding to the protons and carbons of the brominated benzoxazole ring.[2]

Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular weight is approximately 602.5 g/mol for the free acid. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic cluster in the mass spectrum, which is a key indicator of successful bromination.

Biological Activity and Signaling Pathway

This compound functions as a calcium ionophore, facilitating the transport of Ca²⁺ ions across cellular membranes, thereby increasing the intracellular Ca²⁺ concentration. This elevation in cytosolic calcium can trigger a variety of downstream signaling events.

Caption: this compound mediated calcium signaling.

The influx of calcium ions mediated by this compound can lead to the activation of various calcium-dependent enzymes and signaling pathways, including calmodulin and protein kinase C (PKC). These, in turn, can modulate a wide range of cellular processes such as gene expression, proliferation, and apoptosis.

Handling and Storage

This compound is typically a yellow solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] For long-term storage, it should be kept in a cool, dry, and dark place. Solutions in DMSO can be stored at -20°C for several months.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. The synthesis via selective bromination of A23187 is a reliable method to produce this valuable non-fluorescent calcium ionophore. Rigorous purity analysis using HPLC, NMR, and mass spectrometry is essential to ensure the quality of the compound for use in sensitive biological assays. Understanding its mechanism of action as a calcium ionophore is key to its application in studying a myriad of calcium-dependent cellular processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 4-Bromo A23187 in DMSO and Other Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a non-fluorescent derivative of the calcium ionophore A23187 (Calcimycin). Understanding the solubility of this compound is critical for its effective use in various research and drug development applications, including the study of calcium signaling pathways and its potential as a therapeutic agent. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological pathways affected by this ionophore.

Introduction to this compound

This compound is a brominated analog of the widely used calcium ionophore A23187. Like its parent compound, it is a mobile ion-carrier that forms stable complexes with divalent cations, thereby facilitating their transport across biological membranes. Its primary research application is to increase intracellular calcium concentrations. A key advantage of this compound is its non-fluorescent nature, which makes it suitable for use in experiments involving fluorescent probes for calcium quantitation.

Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data from various suppliers. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of water in the solvent.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |

| 100 mg/mL | |

| 50 mg/mL | |

| 10 mg/mL | |

| 1 mg/mL | |

| Ethanol | 20 mg/mL |

| 5 mg/mL | |

| Dimethylformamide (DMF) | 10 mg/mL |

| Methanol | Soluble |

| Dichloromethane | 10 mg/mL |

Note: The range of reported solubilities in DMSO may reflect differences in experimental conditions or measurement techniques.

Experimental Protocols for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This method is a foundational technique in pharmaceutical and chemical research.

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By measuring the concentration of the dissolved compound in the saturated solution, the equilibrium solubility can be determined.

Detailed Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., DMSO, ethanol) in a sealed glass vial or flask. The presence of excess, undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled environment, such as a shaker or a magnetic stirrer with a hot plate, and agitate the mixture at a constant temperature for an extended period (typically 24-72 hours). This prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

-

This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE with a 0.22 µm pore size) that does not absorb the solute.

-

-

Quantification of the Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

To ensure accurate quantification, generate a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Below is a diagram illustrating the generalized workflow for this experimental process.

Signaling Pathway of this compound

As a calcium ionophore, this compound's primary mechanism of action is to increase the intracellular concentration of calcium ions (Ca²⁺). It achieves this by binding to extracellular Ca²⁺ and transporting it across the cell membrane into the cytosol. This influx of Ca²⁺ can trigger a wide range of downstream cellular processes.

The diagram below illustrates the general signaling pathway initiated by this compound.

The increase in intracellular Ca²⁺ can lead to various physiological responses, including:

-

Activation of Ca²⁺-dependent enzymes: Such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).

-

Regulation of gene expression: Through Ca²⁺-responsive transcription factors.

-

Induction of apoptosis: In certain cell types.[1]

-

Modulation of cellular processes: Such as muscle contraction, neurotransmitter release, and fertilization.

Conclusion

This compound is a valuable tool for studying Ca²⁺-dependent signaling pathways. Its solubility is highest in DMSO, with good solubility in other organic solvents like ethanol and DMF. The shake-flask method provides a reliable protocol for determining its solubility. By acting as a calcium ionophore, this compound can be used to artificially manipulate intracellular calcium levels, thereby enabling the investigation of a wide array of downstream cellular events. Proper preparation of stock solutions using an appropriate solvent is essential for the successful application of this compound in experimental settings.

References

4-Bromo A23187: A Selective Ionophore for Divalent Cations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo A23187, a halogenated derivative of the calcium ionophore A23187 (calcimycin). As a non-fluorescent ionophore, it is particularly valuable in experimental settings utilizing fluorescent probes to quantify cytoplasmic free calcium. This document details its mechanism of action, its selectivity for various divalent cations, and provides comprehensive experimental protocols for its application.

Introduction

This compound is a synthetic analog of the naturally occurring ionophore A23187, which is produced by the bacterium Streptomyces chartreusis.[1] Like its parent compound, this compound is a mobile ion-carrier that facilitates the transport of divalent cations across biological membranes, which are typically impermeable to these ions.[2] Its key advantage lies in its modified selectivity profile and lack of intrinsic fluorescence, making it a versatile tool in cellular biology and drug discovery.[3]

Mechanism of Action

This compound functions by forming a lipid-soluble complex with divalent cations, effectively shielding their charge and allowing them to diffuse across the hydrophobic core of the lipid bilayer. The transport process is typically electroneutral, involving an exchange of cations for protons (H+) across the membrane. The stoichiometry of the ionophore-cation complex can vary, with evidence suggesting that Ca2+ is primarily transported as a 2:1 (ionophore:cation) complex, while other cations like Zn2+ and Mn2+ may be transported as 1:1 complexes.[4] This difference in complex formation is a key determinant of its transport selectivity. By increasing the intracellular concentration of specific divalent cations, this compound can be used to initiate or modulate a variety of cellular processes that are dependent on these ions as second messengers.

Signaling Pathway Activated by this compound

The primary and most studied effect of this compound is the elevation of intracellular calcium levels. This influx of Ca2+ can trigger a cascade of downstream signaling events.

Caption: Signaling pathway initiated by this compound.

Divalent Cation Selectivity

A critical aspect of this compound is its distinct selectivity profile compared to its parent compound, A23187. While A23187 is a potent ionophore for a range of divalent cations, this compound exhibits a more nuanced preference, which can be exploited in experimental design.

Comparative Divalent Cation Transport Selectivity

The following table summarizes the transport selectivity sequence for A23187, which provides a baseline for understanding the relative selectivity of this compound. This compound is noted to be a low-activity ionophore for Ca2+ while maintaining comparable activity for other cations like Zn2+ and Mn2+, thus exhibiting high selectivity for these ions over Ca2+.[4]

| Ionophore | Divalent Cation Transport Selectivity Sequence (at pH 7.0) | Reference |

| A23187 | Zn2+ > Mn2+ > Ca2+ > Co2+ > Ni2+ > Sr2+ | [4] |

Affinity and Transport Selectivity for Ca2+ and Mg2+

Studies have shown that this compound has a higher affinity for both Ca2+ and Mg2+ compared to A23187. However, its transport selectivity for Ca2+ over Mg2+ is significantly enhanced, particularly at lower concentrations.[5]

| Property | This compound vs. A23187 | Reference |

| Affinity for Ca2+ and Mg2+ | Approximately 4-fold greater than A23187 | [5] |

| Apparent Transport Selectivity for Ca2+ over Mg2+ | Approximately 10-fold greater than A23187 (at low doses) | [5] |

Experimental Protocols

The following section details a key experimental protocol for characterizing the ionophoretic activity of this compound.

In Vitro Assay for Cation Transport using Calcein-Loaded Vesicles

This protocol describes a fluorescence quenching assay to measure ionophore-mediated cation transport into large unilamellar vesicles (LUVs).[1][2]

Principle: LUVs are loaded with the fluorescent dye calcein. The addition of a quenching cation (e.g., Cu2+, Mn2+, Co2+) to the external medium will only lead to a decrease in fluorescence if the ionophore is present to transport the cation across the vesicle membrane.

Materials:

-

Phospholipids (e.g., egg yolk phosphatidylcholine)

-

Calcein

-

HEPES buffer

-

Divalent cation salt solution (e.g., CuCl2)

-

This compound stock solution (in DMSO or ethanol)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Workflow for Vesicle Preparation and Cation Transport Assay

Caption: Experimental workflow for the in vitro cation transport assay.

Detailed Methodology:

-

Preparation of Calcein-Loaded LUVs: a. A thin film of phospholipid is created in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen. b. The lipid film is hydrated with a solution containing a self-quenching concentration of calcein in buffer (e.g., 50 mM calcein in 10 mM HEPES, 100 mM KCl, pH 7.4). c. The resulting multilamellar vesicles are subjected to several freeze-thaw cycles to increase encapsulation efficiency. d. The vesicle suspension is then extruded through a polycarbonate membrane (e.g., 100 nm pore size) to produce LUVs of a defined size. e. Free, unencapsulated calcein is removed by passing the LUV suspension through a size-exclusion chromatography column.

-

Fluorescence Quenching Assay: a. The purified calcein-loaded LUVs are diluted into a cuvette containing the appropriate buffer. b. The baseline fluorescence is recorded using a fluorometer (e.g., excitation at 495 nm, emission at 515 nm). c. A solution of this compound is added to the cuvette, and the mixture is allowed to equilibrate. d. The transport reaction is initiated by the addition of the quenching divalent cation (e.g., CuCl2) to the external medium. e. The decrease in fluorescence intensity is monitored over time. The rate of quenching is proportional to the rate of cation transport into the vesicles.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

-

Studying Ca2+-Dependent Signaling: Its primary application is to artificially increase intracellular Ca2+ levels to study the role of calcium in various signaling pathways, such as those involved in apoptosis, neurotransmission, and muscle contraction.[4][6]

-

Calibrating Fluorescent Ca2+ Indicators: As a non-fluorescent ionophore, it is ideal for in situ calibration of fluorescent Ca2+ indicators (e.g., Fura-2, Indo-1) within cells.[3]

-

Investigating the Roles of Other Divalent Cations: Its high selectivity for Zn2+ and Mn2+ over Ca2+ allows for the investigation of the specific roles of these cations in cellular processes without the confounding effects of a large increase in intracellular Ca2+.[4]

-

Antibiotic Research: Like its parent compound, this compound exhibits antibiotic properties, and its mechanism of action as an ionophore is a subject of interest in the development of new antimicrobial agents.[1]

Conclusion

This compound is a powerful and versatile research tool that offers distinct advantages over the parent ionophore A23187. Its enhanced selectivity for certain divalent cations, particularly Zn2+ and Mn2+ over Ca2+, and its non-fluorescent nature make it an invaluable asset for researchers and scientists in the fields of cell biology, neuroscience, and drug development. A thorough understanding of its mechanism of action and careful application of established experimental protocols will enable the continued elucidation of the complex roles of divalent cations in biological systems.

References

- 1. In vitro Assay to Evaluate Cation Transport of Ionophores [bio-protocol.org]

- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

The Impact of 4-Bromo A23187 on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo A23187, a brominated derivative of the calcium ionophore A23187 (Calcimycin), serves as a critical tool in cellular biology and pharmacology for artificially elevating intracellular calcium concentrations. As a non-fluorescent ionophore, it is particularly valuable in studies employing fluorescent calcium indicators. This technical guide provides an in-depth analysis of this compound's effect on intracellular calcium levels, detailing its mechanism of action, quantitative effects, and the experimental protocols for its application.

Mechanism of Action

This compound functions as a mobile ion carrier, facilitating the transport of divalent cations, primarily calcium (Ca²⁺), across biological membranes. Its lipophilic structure allows it to embed within the lipid bilayer of cell membranes. Here, it binds to extracellular calcium ions, shielding their charge and enabling the complex to diffuse down the concentration gradient into the cytoplasm. This influx disrupts the steep electrochemical gradient of calcium, leading to a rapid and significant increase in the intracellular free calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i subsequently triggers a cascade of downstream signaling events that regulate a multitude of cellular processes.

Quantitative Effects on Intracellular Calcium Levels

The application of this compound leads to a measurable and dose-dependent increase in intracellular calcium. The precise magnitude and kinetics of this response can vary depending on the cell type, experimental conditions, and the concentration of the ionophore used.

| Cell Type | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after this compound | Notes |

| Rat Pituitary Somatotropes | 226 ± 38 | 842 ± 169 | The peak concentration was reached 30 seconds after exposure, followed by a sustained phase of elevated [Ca²⁺]i at approximately 370 nM.[1] |

| HEK293 Cells | Not specified | Increased | Caused a less severe and rapid increase in calcium levels compared to the parent compound, calcimycin.[2] |

Experimental Protocols

The following section details a comprehensive protocol for measuring the effect of this compound on intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents

-

This compound (CAS 76455-48-6)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Cells of interest

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Stock Solution Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO. Store at room temperature.

-

Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution in 1 M NaOH. Store at 4°C. Probenecid can be used to inhibit organic anion transporters, reducing the leakage of the de-esterified Fura-2 from the cells.

Experimental Workflow for Intracellular Calcium Measurement

Detailed Steps:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., HBS) to a final concentration of 2-5 µM.

-

Add Pluronic F-127 to the loading solution (final concentration 0.02-0.04%) to aid in the dispersion of the nonpolar Fura-2 AM.

-

If using, add Probenecid to the loading buffer.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: After incubation, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM. Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

-

Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at approximately 510 nm.

-

Add this compound at the desired final concentration to the wells.

-

Immediately begin recording the fluorescence changes over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for the absolute quantification of [Ca²⁺]i: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380) Where:

-

Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

R is the measured 340/380 fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

Fmax380 and Fmin380 are the fluorescence intensities at 380 nm in the absence and presence of saturating Ca²⁺, respectively. Calibration with ionomycin or another calcium ionophore in the presence of high and low calcium buffers is required to determine Rmin, Rmax, and the fluorescence intensity values.

-

Signaling Pathways Activated by Increased Intracellular Calcium

The elevation of intracellular calcium by this compound acts as a second messenger, initiating a wide array of signaling cascades.

An increase in intracellular calcium can lead to the activation of various calcium-binding proteins and enzymes. For instance, calcium can bind to calmodulin, which in turn activates Ca²⁺/calmodulin-dependent kinases (CaMKs) and the phosphatase calcineurin, leading to the activation of transcription factors like NFAT. Additionally, elevated calcium can activate certain isoforms of Protein Kinase C (PKC) and the IκB kinase (IKK) complex, resulting in the activation of the NF-κB signaling pathway. These signaling cascades ultimately culminate in diverse cellular responses, including gene expression, degranulation in mast cells, cytokine production, cell proliferation, and in some contexts, apoptosis.[3][4][5]

Conclusion

This compound is a potent and valuable pharmacological tool for investigating the multifaceted roles of intracellular calcium in cellular physiology and pathology. Its ability to induce a controlled and significant increase in [Ca²⁺]i allows researchers to dissect the intricate signaling pathways and downstream cellular responses governed by this ubiquitous second messenger. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in research and drug development. Careful consideration of cell type-specific responses and adherence to robust experimental protocols are paramount for obtaining reliable and reproducible results.

References

- 1. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of calcium ionophore A23187-induced activation of IkappaB kinase 2 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of calcium Ionophore A23187 on the apoptosis of hepatic stellate cells stimulated by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]

An In-depth Technical Guide to 4-Bromo A23187: Discovery and Original Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo A23187, a semi-synthetic derivative of the carboxylic acid antibiotic A23187 (Calcimycin), is a non-fluorescent divalent cation ionophore.[1] This critical modification allows for its use in conjunction with fluorescent probes to accurately quantify cytoplasmic free calcium and other ions without spectral interference. This guide provides a comprehensive overview of the discovery, original research, and key experimental data related to this compound. It details its ion-selective properties, particularly its enhanced selectivity for Ca²⁺ over Mg²⁺, and its utility in manipulating intracellular ion concentrations to study a variety of cellular processes. Experimental protocols for its application and quantitative data on its biological activity are presented to facilitate its use in research and drug development.

Discovery and Synthesis

This compound was developed as a non-fluorescent analog of A23187, an ionophore produced by the bacterium Streptomyces chartreusis. The parent compound, A23187, is a mobile ion-carrier that complexes with divalent cations, enabling their transport across biological membranes. However, its intrinsic fluorescence interferes with studies utilizing fluorescent indicators for ion concentration measurements.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [3] |

| Molecular Weight | 602.52 g/mol | [3] |

| Appearance | Yellow powder/solid | [3] |

| Solubility | DMSO (100 mg/mL), Ethanol (20 mg/mL) | [3] |

| Storage | 2-8°C (powder), -20°C (in solution) | [3] |

Mechanism of Action

Like its parent compound, this compound functions as a mobile ion carrier. It forms a lipid-soluble 2:1 complex with divalent cations, which can then diffuse across biological membranes, effectively dissipating the ion gradient.[4] The ionophore facilitates the electroneutral exchange of divalent cations for protons (2H⁺) across the membrane. This ability to increase intracellular concentrations of specific divalent cations makes it a powerful tool for studying ion-mediated cellular signaling pathways.

Quantitative Biological Data

Ion Selectivity and Transport

This compound exhibits a distinct ion selectivity profile. Notably, it displays an enhanced transport selectivity for Ca²⁺ over Mg²⁺ compared to A23187, particularly at lower concentrations.[2] The affinities of 4-bromo-A23187 for both Ca²⁺ and Mg²⁺ are about 4-fold greater than those of A23187.[2] In some model systems, this compound has shown high selectivity for Zn²⁺ and Mn²⁺ over Ca²⁺.[4]

Table 1: Relative Cation Transport Selectivity

| Ionophore | Selectivity Sequence | Reference |

| A23187 | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ | [4] |

| This compound | Zn²⁺ > Mn²⁺ >> Ca²⁺ (highly selective for Zn²⁺/Mn²⁺ over Ca²⁺) | [4] |

| This compound (Lanthanides) | Nd³⁺ > Eu³⁺ > Gd³⁺ > La³⁺ > Er³⁺ > Yb³⁺ > Lu³⁺ | [5] |

Antibacterial Activity

This compound demonstrates antibacterial properties, particularly against Gram-positive bacteria. Its efficacy can be influenced by the metal ion composition of the medium.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis

| Condition | MIC (µg/mL) | Reference |

| Belitzky Minimal Medium (BMM) | 1 | |

| BMM without Manganese | 1 | |

| BMM without Calcium | 1 | |

| BMM without Magnesium | 0.1 | |

| BMM without Iron | 0.1 | |

| BMM without Manganese and Iron | 0.1 |

Table 3: Metal Ion Tolerance of Bacillus subtilis in the Presence of 1 µg/mL this compound

| Metal Ion | Tolerated Concentration (without 4-Br A23187) | Tolerated Concentration (with 4-Br A23187) | Reference |

| CuCl₂ | >100 µM | <5 µM | |

| ZnCl₂ | <1 mM | Decreased | |

| MgSO₄ | Not specified | Decreased | |

| FeSO₄ | <10 mM | Not specified | |

| CaCl₂ | Not specified | No change |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on Bacillus subtilis.

-

Preparation of Inoculum: Culture B. subtilis in a suitable broth (e.g., Belitzky Minimal Medium) to the mid-logarithmic phase.

-

Serial Dilution: Prepare a series of dilutions of this compound in the culture medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final density of approximately 5 x 10⁵ cells/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ionophore Activity Assay using Calcein-Loaded Vesicles

This protocol assesses the ionophore's ability to transport ions across a lipid bilayer.

-

Vesicle Preparation: Prepare unilamellar vesicles (liposomes) loaded with a self-quenching concentration of calcein (e.g., 50 mM) in a suitable buffer. Remove external calcein by size-exclusion chromatography.

-

Fluorimetry: Add the calcein-loaded vesicles to a cuvette containing the assay buffer.

-

Addition of Ionophore: Add this compound to the cuvette to the desired final concentration.

-

Initiation of Ion Transport: Add the cation of interest (e.g., CuCl₂) to the cuvette.

-

Measurement: Monitor the increase in calcein fluorescence over time using a fluorometer. The influx of the cation will bind to calcein, causing dequenching and an increase in fluorescence, which is proportional to the rate of ion transport.

Measurement of Intracellular Calcium using Fura-2 AM

The non-fluorescent nature of this compound makes it ideal for use with the ratiometric calcium indicator Fura-2 AM.

-

Cell Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C to allow for de-esterification of the dye within the cytoplasm.

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm using a fluorescence microscope or plate reader.

-

Stimulation: Add this compound to the cells to induce calcium influx.

-

Ratio Imaging: Continuously monitor the 340/380 nm fluorescence ratio to determine the change in intracellular calcium concentration.

-

Calibration: At the end of the experiment, calibrate the Fura-2 signal by determining the minimum ratio (Rmin) in a calcium-free buffer with a chelator (e.g., EGTA) and the maximum ratio (Rmax) in a high calcium buffer with a calcium ionophore like ionomycin.

Signaling Pathways and Cellular Effects

By increasing intracellular calcium levels, this compound can activate a multitude of calcium-dependent signaling pathways and cellular processes.

Calcium-Calmodulin Dependent Kinase II (CaMKII) Activation

Increased intracellular Ca²⁺ leads to the binding of calcium to calmodulin (CaM). The Ca²⁺-CaM complex then activates CaMKII, a key signaling molecule involved in various cellular functions, including gene expression and synaptic plasticity.

Caption: CaMKII activation pathway induced by this compound.

Apoptosis Modulation

This compound has been shown to be a modulator of apoptosis. The sustained elevation of intracellular calcium can trigger apoptotic pathways in some cell types, while in others it can be protective. The specific outcome is cell-type and context-dependent.

Caption: Context-dependent modulation of apoptosis by this compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effect of this compound on intracellular calcium dynamics and a downstream cellular response.

Caption: Workflow for studying this compound effects.

Conclusion

This compound is an invaluable tool for researchers studying the roles of divalent cations in cellular physiology and pathology. Its non-fluorescent nature and distinct ion selectivity profile provide significant advantages over its parent compound, A23187. The data and protocols presented in this guide offer a solid foundation for the effective application of this compound in a variety of experimental settings, from basic research into ion signaling to the development of novel therapeutic strategies.

References

- 1. Mechanism and specificity of lanthanide series cation transport by ionophores A23187, 4-BrA23187, and ionomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and specificity of lanthanide series cation transport by ionophores A23187, 4-BrA23187, and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Bromo A23187-Induced Intracellular Calcium Increase

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo A23187 is a brominated analog of the calcium ionophore A23187 (Calcimycin).[1] It is a mobile ion-carrier that forms stable complexes with divalent cations, facilitating their transport across biological membranes.[2] A key advantage of this compound is that it is non-fluorescent, making it ideal for use in conjunction with fluorescent probes for measuring intracellular calcium, such as Fura-2 and Fluo-4.[1][3] This document provides detailed protocols for utilizing this compound to artificially increase intracellular calcium concentrations for studying calcium-dependent signaling pathways.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [1][4] |

| Molecular Weight | 602.52 g/mol | [1][4] |

| Appearance | Slight yellow crystals or solid powder | [4][5] |

| Purity | ≥90-98% (HPLC) | [1][4] |

| Solubility | DMSO (up to 100 mg/mL), Methanol, Dichloromethane (10 mg/mL), Ethanol (20 mg/mL) | [1][4] |

| Storage (Powder) | 2-8°C, protected from light. Stable for at least 5 years in a sealed vial. | [5][6] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months, protected from light. | [5][6] |

Mechanism of Action

This compound functions as a calcium ionophore, creating a pathway for calcium ions to move across cellular membranes, including the plasma membrane and membranes of intracellular organelles like the endoplasmic reticulum and mitochondria.[7][8] This leads to a rapid increase in the cytosolic calcium concentration by facilitating influx from the extracellular space and release from intracellular stores.[8][9] It is important to note that while highly selective for Ca²⁺, it can also transport other divalent cations like Mn²⁺ and Mg²⁺, and has been shown to be a potent copper ionophore.[2][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, dissolve 1 mg of powder in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Induction of Intracellular Calcium Increase in Cultured Cells

Materials:

-

Cultured cells (e.g., HeLa, Jurkat, primary neurons)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

This compound stock solution (from Protocol 1)

-

Multi-well plates or culture dishes

Procedure:

-

Seed cells in a multi-well plate or culture dish at a density that allows for optimal growth and analysis. Allow cells to adhere and grow overnight.

-

On the day of the experiment, remove the culture medium.

-

Wash the cells gently with pre-warmed PBS or HBSS.

-

Prepare the working solution of this compound by diluting the stock solution in the desired buffer or medium. The final concentration typically ranges from 1 µM to 10 µM, but should be optimized for each cell type and experimental condition.

-

Add the this compound working solution to the cells.

-

Incubate the cells for the desired period, which can range from a few minutes to several hours, depending on the downstream application. A typical incubation time to observe a rapid calcium influx is 5-30 minutes.

-

Proceed with downstream analysis, such as measuring intracellular calcium concentration or assessing cellular responses.

Protocol 3: Measurement of Intracellular Calcium using Fluo-4 AM

Materials:

-

Cells treated with this compound (from Protocol 2)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (optional, to aid in dye loading)

-

HBSS or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye loading.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS or culture medium to the cells.

-

Acquire baseline fluorescence readings using a fluorescence microscope (Excitation/Emission: ~494/516 nm) or a plate reader.

-

Add the this compound working solution to the cells and immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.

Protocol 4: Assessment of Cell Viability using MTT Assay

Materials:

-

Cells treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plate

-

Microplate reader

Procedure:

-

After treating the cells with this compound for the desired time, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times

| Cell Type | This compound Concentration | Incubation Time | Application | Reference |

| Pituitary Somatotropes | Not specified, but induced a peak [Ca²⁺]i of 842 nM | 30 seconds for peak response | Studying calcium influx and hormone release | [9] |

| Rat Thymocytes | Dose-dependent | Not specified | Investigating calcium uptake and cytotoxicity | [7] |

| Bacillus subtilis | 0.01 to 50 µg/ml | 18 hours (for MIC determination) | Assessing antibacterial activity | [4] |

| Equine and Murine Spermatozoa | 1 µM to 10 µM | Varied | Investigating factors affecting calcium influx | [5] |

Table 2: Example of Intracellular Calcium Measurement Data

| Treatment | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Fold Increase |

| Control (Vehicle) | 100 ± 15 | 110 ± 20 | 1.1 |

| 5 µM this compound | 105 ± 18 | 850 ± 50 | 8.1 |

Visualizations

References

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A postulated mechanism for the coordinate effects of ionophore A23187 on calcium uptake and cell viability in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Situ Calibration of Fura-2 Using 4-Bromo A23187 for Accurate Intracellular Calcium Measurements

Introduction

Fura-2 is a ratiometric fluorescent indicator widely used for the precise measurement of intracellular calcium ([Ca²⁺]i) concentrations.[1][2][3] Its acetoxymethyl (AM) ester form, Fura-2 AM, is membrane-permeant and can be readily loaded into live cells.[1][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-2 molecule in the cytoplasm.[1][5] Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with an emission maximum around 510 nm for both states.[1][6] The ratio of fluorescence intensities at these two excitation wavelengths (340/380 nm) is directly proportional to the intracellular Ca²⁺ concentration, allowing for quantitative measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[3][7]

To convert the measured fluorescence ratio into an absolute Ca²⁺ concentration, a calibration procedure is essential.[8] In situ calibration, performed within the cells under investigation, is a preferred method as it accounts for the specific intracellular environment.[8][9] This process involves using a Ca²⁺ ionophore to equilibrate the intracellular and extracellular Ca²⁺ concentrations. 4-Bromo A23187, a non-fluorescent analog of the Ca²⁺ ionophore A23187, is an ideal tool for this purpose.[10] It facilitates the transport of divalent cations like Ca²⁺ across cellular membranes, allowing for the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios required for the Grynkiewicz equation to calculate [Ca²⁺]i.[8][9]

Principle of a Calcium Ionophore

A calcium ionophore such as this compound acts as a mobile carrier, binding to Ca²⁺ ions and shuttling them across the lipid bilayer of the cell membrane, down their electrochemical gradient.[11] This action effectively makes the cell membrane permeable to Ca²⁺, allowing the intracellular Ca²⁺ concentration to be clamped at the level of the extracellular buffer.

Experimental Protocols

This section provides a detailed methodology for loading cells with Fura-2 AM and performing the subsequent in situ calibration using this compound.

I. Fura-2 AM Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types.[4][7]

Materials:

-

Fura-2 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, reduces dye leakage)

-

Buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose (KRH-glc) buffer)

Procedure:

-

Prepare a Fura-2 AM stock solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[4][7] Aliquot and store at -20°C, protected from light and moisture.

-

Prepare a loading solution: Dilute the Fura-2 AM stock solution in the buffered physiological medium to a final concentration of 1-5 µM.[4][6]

-

Optional: To aid in the dispersion of Fura-2 AM, it can be premixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution into the loading medium (final Pluronic® F-127 concentration of ~0.02%).[4]

-

Optional: To reduce the leakage of the de-esterified dye, add probenecid to the loading medium at a final concentration of 1-2.5 mM.[4][12]

-

-

Cell Loading:

-

For adherent cells, replace the culture medium with the Fura-2 AM loading solution.

-

For cells in suspension, pellet the cells and resuspend them in the loading solution.

-

-

Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[4][5] The optimal time and temperature should be determined empirically. Incubation at room temperature may reduce dye compartmentalization into organelles.[6]

-

Washing: After incubation, wash the cells twice with indicator-free buffered physiological medium (containing probenecid if used in the loading step) to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[4][5]

II. In Situ Calibration Protocol using this compound

This protocol is performed after the cells have been successfully loaded with Fura-2.

Materials:

-

Fura-2 loaded cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Ca²⁺-free calibration buffer (e.g., buffered physiological medium with 5-10 mM EGTA)

-

High Ca²⁺ calibration buffer (e.g., buffered physiological medium with 10 mM CaCl₂)

-

Digitonin or Triton X-100 (for determining background fluorescence)

Procedure:

-

Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio from the Fura-2 loaded cells in a standard buffered physiological medium.

-

Determination of Rmax (Maximum Ratio):

-

Perfuse the cells with the high Ca²⁺ calibration buffer.

-

Add this compound to a final concentration of 5-10 µM to equilibrate the intracellular and extracellular Ca²⁺.

-

Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.

-

-

Determination of Rmin (Minimum Ratio):

-

Wash the cells thoroughly with the Ca²⁺-free calibration buffer.

-

Add this compound (5-10 µM) to the Ca²⁺-free buffer to chelate any remaining intracellular Ca²⁺ and equilibrate with the extracellular environment.

-

Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.

-

-

Determination of Background Fluorescence (Autofluorescence):

-

After obtaining Rmin, quench the Fura-2 signal by adding a quenching agent like Mn²⁺ (in the presence of the ionophore) or lyse the cells with a detergent like digitonin or Triton X-100 to release the dye.[8]

-

The remaining fluorescence intensity at both 340 nm and 380 nm is the background fluorescence, which should be subtracted from all measurements.

-

Calculation of Intracellular Ca²⁺ Concentration: The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:[8]

[Ca²⁺] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)

Where:

-

Kd: The dissociation constant of Fura-2 for Ca²⁺ (typically ~225 nM, but can vary with intracellular conditions).[8]

-

R: The experimentally measured 340/380 nm fluorescence ratio after background subtraction.

-

Rmin: The 340/380 nm ratio in the absence of Ca²⁺.

-

Rmax: The 340/380 nm ratio at Ca²⁺ saturation.

-

Sf2 / Sb2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[8]

Data Presentation

The following tables summarize the key quantitative data for the reagents and parameters involved in the in situ calibration of Fura-2.

Table 1: Reagent Stock and Working Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

| Fura-2 AM | 1-5 mM | 1-5 µM | Anhydrous DMSO |

| This compound | 1-10 mM | 5-10 µM | DMSO |

| Pluronic® F-127 | 20% (w/v) | ~0.02% (w/v) | DMSO |

| Probenecid | 250 mM | 1-2.5 mM | Aqueous Buffer |

Table 2: Fura-2 Spectroscopic Properties and Calibration Parameters

| Parameter | Description | Typical Value |

| Excitation (Ca²⁺-bound) | Wavelength for exciting the Ca²⁺-bound form of Fura-2 | ~340 nm |

| Excitation (Ca²⁺-free) | Wavelength for exciting the Ca²⁺-free form of Fura-2 | ~380 nm |

| Emission | Wavelength of emitted fluorescence | ~510 nm |

| Kd (Dissociation Constant) | The concentration of Ca²⁺ at which half of the Fura-2 is bound | ~225 nM |

| Rmin | The 340/380 nm fluorescence ratio in zero Ca²⁺ | Determined Experimentally |

| Rmax | The 340/380 nm fluorescence ratio in saturating Ca²⁺ | Determined Experimentally |

Table 3: Composition of Calibration Buffers

| Buffer Component | Ca²⁺-Free Buffer (for Rmin) | High Ca²⁺ Buffer (for Rmax) |

| Buffered Salt Solution | e.g., HBSS or KRH | e.g., HBSS or KRH |

| EGTA | 5-10 mM | - |

| CaCl₂ | - | 10 mM |

| This compound | 5-10 µM | 5-10 µM |

Disclaimer: These protocols and concentrations are intended as a starting point. Researchers should optimize the conditions for their specific cell type and experimental setup.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 4. abpbio.com [abpbio.com]

- 5. ionoptix.com [ionoptix.com]

- 6. biotium.com [biotium.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. ionoptix.com [ionoptix.com]

- 9. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-bromo-A23187 - LKT Labs [lktlabs.com]

- 11. A23187 - Wikipedia [en.wikipedia.org]

- 12. docs.aatbio.com [docs.aatbio.com]